molecular formula C16H7Cl2FN4O2 B3038850 3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro- CAS No. 915369-47-0

3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-

Cat. No.: B3038850
CAS No.: 915369-47-0
M. Wt: 377.2 g/mol
InChI Key: LFDNSZIZKAKRBT-UHFFFAOYSA-N
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Description

This compound, also known as 8-Chloro-4-((3-chloro-4-fluorophenyl)amino)-6-nitroquinoline-3-carbonitrile, has the CAS number 915369-47-0 . It has a molecular formula of C16H7Cl2FN4O2 and a molecular weight of 377.16 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 377.16 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results. For a comprehensive analysis of these properties, specialized databases or experimental measurements may be required.

Scientific Research Applications

Chemical Modifications and Cytotoxic Activity

3-Quinolinecarbonitrile derivatives have been explored for their potential in cytotoxic applications. A study focused on the chemical modifications of quinoxaline derivatives, which are structurally related to 3-Quinolinecarbonitrile. Through modifications of the cyano and amino groups, various compounds were synthesized and tested for cytotoxicity in both oxic and hypoxic cells (Monge et al., 1994).

Synthesis and Photophysical Properties

The synthesis and study of photophysical properties of azole-quinoline-based fluorophores, which are related to 3-Quinolinecarbonitrile, were explored. These compounds were synthesized and their behaviors in various solvents were studied using UV-vis and fluorescence spectroscopy (Padalkar & Sekar, 2014).

Synthesis of Quinoline Derivatives

Research has been conducted on synthesizing various quinoline derivatives, including those structurally related to 3-Quinolinecarbonitrile. These studies provide insights into the synthetic pathways and chemical reactions necessary to create these compounds, which have diverse applications in the field of medicinal chemistry and material science (Xun & Qing-ping, 2004).

Structural and Optical Properties of Quinoline Derivatives

The structural and optical properties of quinoline derivatives were investigated. This study is crucial in understanding the potential applications of these compounds in materials science, particularly in the fields of optics and photonics (Zeyada, El-Nahass & El-Shabaan, 2016).

Facile Synthesis of Src Kinase Inhibitors

In medicinal chemistry, 3-Quinolinecarbonitrile derivatives have been utilized in the facile synthesis of Src kinase inhibitors. These compounds play a critical role in developing targeted therapies for various diseases, highlighting the significance of 3-Quinolinecarbonitrile derivatives in drug discovery (Boschelli et al., 2008).

Mechanism of Action

Properties

IUPAC Name

8-chloro-4-(3-chloro-4-fluoroanilino)-6-nitroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2FN4O2/c17-12-3-9(1-2-14(12)19)22-15-8(6-20)7-21-16-11(15)4-10(23(24)25)5-13(16)18/h1-5,7H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDNSZIZKAKRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=C(C=C(C3=NC=C2C#N)Cl)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143835
Record name 8-Chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915369-47-0
Record name 8-Chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915369-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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